4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine is a complex organic compound notable for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, linked to a morpholine moiety. The presence of these halogen and trifluoromethyl substituents suggests interesting reactivity and biological activity, making it a subject of study in medicinal chemistry and materials science.
The compound can be sourced from chemical suppliers like Thermo Fisher Scientific and Sigma-Aldrich, which provide detailed specifications regarding its purity, molecular weight, and safety data. It is primarily utilized in research settings, particularly in the synthesis of pharmaceuticals and agrochemicals.
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine belongs to the class of heterocyclic compounds due to the presence of nitrogen in the pyridine and morpholine rings. It is also classified as a halogenated organic compound due to the presence of bromine and chlorine atoms.
The synthesis of 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step reactions starting from commercially available starting materials. One common method includes:
The reaction conditions often involve solvents such as dimethylformamide or acetonitrile, with catalysts like potassium carbonate facilitating the nucleophilic substitution reactions. Temperature control is crucial to prevent side reactions.
The molecular structure of 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine can be represented by its chemical formula . The structure includes:
The compound can undergo various chemical reactions typical for halogenated organic compounds:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress.
The mechanism of action for 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine in biological systems may involve:
Studies indicate that similar compounds exhibit significant biological activity, suggesting potential therapeutic applications in drug development.
Relevant data from suppliers indicate that proper handling precautions should be observed due to potential toxicity associated with halogenated compounds.
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine has several applications in:
The synthesis of 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine relies on sequential halogenation and heterocyclic coupling. A representative pathway begins with 2,4,6-trichloropyridine, where selective bromination at C5 is achieved using bromine sources (e.g., Br₂) under radical or electrophilic conditions. Subsequent chlorination at C6 is facilitated by nucleophilic aromatic substitution (SNAr) or metal-mediated reactions [5] [9]. The trifluoromethyl group is introduced prior to morpholine coupling via halogen exchange or carbonyl fluorination (Section 1.3). Finally, morpholine incorporation occurs via SNAr at the C2-chloro position, leveraging the electron-withdrawing nature of the trifluoromethyl group to activate the pyridine ring [7] [8].
Cryptic halogenation strategies—where halogens serve as transient directing groups—enhance regioselectivity. For example, enzymatic halogenation in natural product synthesis uses chlorine as a leaving group for cyclopropanation [6]. Though not directly applied here, this principle informs in vitro synthetic design: bromo/chloro groups direct metalation or cross-coupling at specific positions before morpholine installation [6] [9].
Table 1: Key Halogenation Steps in Synthesis
Step | Reagents/Conditions | Regioselectivity Driver |
---|---|---|
C5 Bromination | Br₂, FeCl₃ (cat.), CH₂Cl₂, 25°C | Radical stabilization at C5 |
C6 Chlorination | Cl₂, AlCl₃ (cat.), 80°C | Ortho-activation by trifluoromethyl |
Cryptic halogenation | Enzymatic (α-KG-dependent halogenases) | Directed C-H activation |
Morpholine incorporation hinges on SNAr at C2 of the pyridine ring. The electron-deficient environment created by the trifluoromethyl group reduces the energy barrier for nucleophilic attack. Morpholine (≈10 equiv.) reacts with 5-bromo-2,6-dichloro-4-(trifluoromethyl)pyridine in polar aprotic solvents (e.g., DMF, NMP) at 80–120°C, displacing the C2 chloride [3] [7]. Kinetic studies show rate acceleration with K₂CO₃ or DIPEA as bases, which neutralize HCl byproducts and prevent ring decomposition [8].
Steric effects dictate selectivity: C2 > C6 due to reduced steric hindrance adjacent to the trifluoromethyl group. Computational models confirm a lower activation energy (ΔΔG‡ ≈ 3.2 kcal/mol) for C2 substitution [8]. For scaled synthesis, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve morpholine diffusion in biphasic systems [3].
The trifluoromethyl group is installed via two primary routes:
Table 2: Fluorination Methods Comparison
Method | Reagents | Yield (%) | Limitations |
---|---|---|---|
Halogen Exchange | SbF₃, ClCHF₂-pyridine, 180°C | 65–75 | Requires high T, side products |
Copper-Mediated | (PhSO₂)₂NF, CuI, DMF | 85–92 | Costly reagents |
Cross-Coupling | CF₃Cu, Pd(PPh₃)₄, THF | 88–94 | Moisture-sensitive |
Optimization studies show solvent choice is critical: DMSO > NMP > DMF for Pd-catalyzed reactions due to superior ligand stabilization [8].
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput | Automated parallel synthesis (24–96 samples) | Batch-limited (1–5 reactions) |
Purification | On-resin washing; minimal post-cleavage work | Column chromatography (low yields) |
Yield per Step | 85–92% (Fmoc-based) | 70–85% |
Scale | Milligrams (research scale) | Grams (preparative scale) |
Best For | Morpholine fragment libraries | Large-scale target production |
Solid-phase synthesis employs 2-chlorotrityl chloride resin for anchoring dihalopyridine intermediates. Morpholine coupling uses TAD-Diels-Alder ("click") chemistry or Passerini reactions for stepwise growth [3]. Solution-phase synthesis remains preferred for industrial-scale production due to established SNAr protocols, though solid-phase excels in generating morpholine-derivative libraries [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0